![molecular formula C20H17IN2OS B4761300 N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide](/img/structure/B4761300.png)
N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide, also known as ML239, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2010 by researchers at the University of Michigan, and since then, it has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide is not fully understood, but it is believed to act as a protein-protein interaction inhibitor by binding to specific target proteins and disrupting their interactions. This disruption leads to downstream effects on various signaling pathways, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and improvement of cognitive function. These effects are thought to be mediated through the compound's interaction with specific target proteins, leading to downstream effects on various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide has several advantages for use in lab experiments, including its high purity and reproducibility, making it suitable for large-scale production. However, one limitation is its relatively low solubility in water, which may require the use of organic solvents for some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide, including further elucidation of its mechanism of action, identification of additional target proteins, and optimization of its therapeutic potential in various diseases. Additionally, the development of more water-soluble derivatives of N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide may improve its suitability for use in certain experiments.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's disease and Parkinson's disease research, N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide has been shown to have neuroprotective effects and improve cognitive function, suggesting its potential use in the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-(pyridin-2-ylsulfanylmethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2OS/c1-14-11-17(21)8-9-18(14)23-20(24)16-6-4-5-15(12-16)13-25-19-7-2-3-10-22-19/h2-12H,13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIBFPKGAJSLCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC(=C2)CSC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.